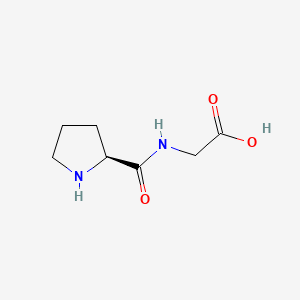

H-プロ-グリ-OH

概要

説明

L-プロリルグリシンは、グリシンとプロリンからなるジペプチドです。脳内に存在する内因性化合物であり、神経保護作用とノトロピック効果が研究されています。 この化合物は、脳由来神経栄養因子レベルを調節し、インスリン様成長因子-1とAMPA受容体の活性を変化させる能力で知られています .

2. 製法

合成経路と反応条件: L-プロリルグリシンは、ペプチドカップリング反応によって合成できます。一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)などのカルボジイミド試薬を使用して、グリシンとプロリンのカップリングを促進する方法です。 この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中で穏やかな条件下で行われます .

工業生産方法: L-プロリルグリシンの具体的な工業生産方法は広く文書化されていませんが、製薬業界で使用されているペプチド合成技術を適用できます。これらの方法は、多くの場合、固相ペプチド合成(SPPS)を採用しており、効率的かつスケーラブルなペプチド生産を可能にします。

3. 化学反応解析

反応の種類: L-プロリルグリシンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、分子内の特定の官能基を還元できます。

置換: 親電子求核置換反応が起こり、求核剤が分子内の特定の原子または基を置換します。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: アミンやチオールなどの求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってL-プロリルグリシンの酸化誘導体が生成される可能性があり、還元によって化合物の還元型が生成される可能性があります。

科学的研究の応用

L-プロリルグリシンは、以下を含む幅広い科学研究に応用されています。

化学: ペプチド合成研究におけるモデル化合物として使用されます。

生物学: 脳由来神経栄養因子レベルの調節と神経細胞活性の影響における役割について研究されています。

医学: 神経保護作用とノトロピック効果の潜在的な可能性が調査されており、神経変性疾患や認知障害の治療に役立つ可能性があります。

作用機序

L-プロリルグリシンは、いくつかのメカニズムを通じてその効果を発揮します。

脳由来神経栄養因子(BDNF)の調節: L-プロリルグリシンは、神経細胞内のBDNFレベルを上昇させ、神経細胞の生存と成長を促進します。

インスリン様成長因子-1(IGF-1)への影響: この化合物は、脳の発達と機能において重要な役割を果たすIGF-1の活性を調節します。

AMPA受容体の調節: L-プロリルグリシンは、AMPA受容体の正のモジュレーターとして作用し、シナプス伝達と可塑性を高めます.

6. 類似の化合物との比較

L-プロリルグリシンは、ピラセタムなどの他のジペプチドやノトロピック化合物に似ています。

ピラセタム: 両方の化合物はノトロピック効果を持っていますが、L-プロリルグリシンはより強力であり、神経保護作用の範囲が広い。

N-フェニルアセチル-L-プロリルグリシンエチルエステル(ヌオペプト): ヌオペプトは、L-プロリルグリシンの合成類似体であり、バイオアベイラビリティと効力が向上しています。 .

独自性: L-プロリルグリシンは、BDNFやAMPA受容体など、複数の経路を調節する能力により、ノトロピック化合物の中でユニークです。内因性であることも、安全性のプロファイルと潜在的な治療用途に貢献しています。

類似の化合物:

- ピラセタム

- N-フェニルアセチル-L-プロリルグリシンエチルエステル(ヌオペプト)

- グリシル-L-プロリン

準備方法

Synthetic Routes and Reaction Conditions: L-Prolylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling of glycine and proline. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While specific industrial production methods for L-Prolylglycine are not extensively documented, peptide synthesis techniques used in the pharmaceutical industry can be applied. These methods often involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides.

化学反応の分析

Types of Reactions: L-Prolylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of L-Prolylglycine, while reduction may produce reduced forms of the compound.

類似化合物との比較

- Piracetam

- N-Phenylacetyl-L-prolylglycine Ethyl Ester (Noopept)

- Glycyl-L-proline

生物活性

Prolylglycine, a dipeptide formed from proline and glycine, has garnered attention in pharmacological research due to its potential neuroprotective and cognitive-enhancing properties. This article explores the biological activity of prolylglycine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Prolylglycine exerts its effects primarily through modulation of neurochemical pathways. It is known to influence the activity of prolyl oligopeptidases (POP), enzymes that play a crucial role in the metabolism of neuropeptides. By inhibiting POP, prolylglycine may enhance the levels of neuropeptides that are vital for cognitive functions and memory retention .

Molecular Docking Studies

Molecular docking studies have indicated that prolylglycine and its derivatives can bind effectively to various target proteins involved in neuroprotection. For instance, the binding affinity of N-phenylacetyl-L-prolylglycine (Noopept) to prolyl hydroxylase 2 has been demonstrated, suggesting a mechanism through which it may exert hypoxia-inducible factor (HIF) activation and subsequent neuroprotective effects .

Therapeutic Applications

Prolylglycine and its derivatives have been investigated for their potential therapeutic applications in various neurological conditions:

- Cognitive Enhancement : Research indicates that prolylglycine can improve learning and memory processes. In animal models, it has been shown to enhance performance in tasks assessing cognitive function .

- Neuroprotection : Studies have demonstrated that prolylglycine exhibits neuroprotective properties in models of ischemia and neurodegeneration. For example, administration of N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111) significantly reduced infarct volume following ischemic injury in rats .

Case Studies and Experimental Data

- Cognitive Effects : In a study involving rats subjected to scopolamine-induced amnesia, administration of prolylglycine derivatives resulted in prolonged retention times in conditioned passive avoidance tasks, indicating enhanced memory performance .

- Neuroprotective Effects : GVS-111 was administered post-ischaemically at a dose of 0.5 mg/kg/day. Results showed significant attenuation of cognitive deficits associated with brain ischemia, highlighting its potential as a therapeutic agent for stroke recovery .

- Safety Profile : A toxicity study on intranasal formulations containing N-phenylacetyl-L-prolylglycine revealed no significant local irritative effects or allergic responses in animal models, supporting its safety for potential clinical use .

Data Table: Summary of Key Findings on Prolylglycine

特性

IUPAC Name |

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKSNIBMTUYWSH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317124 | |

| Record name | L-Prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2578-57-6 | |

| Record name | L-Prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42521I3FYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prolylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。